molecular formula C7H8N2O2 B13913048 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone

1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone

Cat. No.: B13913048
M. Wt: 152.15 g/mol
InChI Key: SSHCPAXLAZCICG-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone is a chemical compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group and a methyl group attached to the pyrazine ring, along with an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . This reaction leads to the formation of the pyrazine ring through cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(5-Hydroxy-2-methyl-pyrazin-3-YL)ethanone
  • 1-(5-Hydroxy-4-methyl-pyrazin-2-YL)ethanone
  • 1-(5-Hydroxy-3-ethyl-pyrazin-2-YL)ethanone

Comparison: Compared to its analogs, 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone is unique due to the specific positioning of the hydroxy and methyl groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

5-acetyl-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C7H8N2O2/c1-4-7(5(2)10)8-3-6(11)9-4/h3H,1-2H3,(H,9,11)

InChI Key

SSHCPAXLAZCICG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC(=O)N1)C(=O)C

Origin of Product

United States

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